molecular formula C7H11NO B13180311 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one

1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one

Cat. No.: B13180311
M. Wt: 125.17 g/mol
InChI Key: COCIQANGTWDOET-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one is an organic compound with the molecular formula C7H11NO It features a cyclopropyl ring attached to an aminomethyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one typically involves the reaction of cyclopropylamine with propargyl bromide under basic conditions to form the intermediate 1-(aminomethyl)cyclopropylprop-2-yn-1-one. This intermediate is then subjected to partial hydrogenation to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aminomethyl derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one is unique due to its combination of a cyclopropyl ring, aminomethyl group, and enone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]prop-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-2-6(9)7(5-8)3-4-7/h2H,1,3-5,8H2

InChI Key

COCIQANGTWDOET-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1(CC1)CN

Origin of Product

United States

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